N,N-Dipropyltryptamine

Descripción general

Descripción

Dipropiltriptamina, también conocida como N,N-dipropiltriptamina, es un enteógeno psicodélico que pertenece a la familia de las triptaminas. Es estructuralmente similar a otras triptaminas como la dimetiltriptamina y la dietiltriptamina. Dipropiltriptamina es conocida por sus propiedades psicoactivas y se ha utilizado como una droga de diseño desde finales de la década de 1960 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Dipropiltriptamina se puede sintetizar a través de varios métodos. Una ruta sintética común implica la alquilación de triptamina con haluros de propilo en condiciones básicas. La reacción normalmente utiliza un disolvente como la dimetilformamida y una base como el carbonato de potasio. La reacción se lleva a cabo a temperaturas elevadas para facilitar la formación de dipropiltriptamina .

Métodos de producción industrial

Los métodos de producción industrial para la dipropiltriptamina no están bien documentados debido a su clasificación como sustancia controlada en muchos países. los principios generales de la síntesis a gran escala implicarían la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, al mismo tiempo que se minimizan los costes y el impacto ambiental.

Análisis De Reacciones Químicas

Tipos de reacciones

Dipropiltriptamina experimenta diversas reacciones químicas, incluyendo:

Oxidación: Puede oxidarse para formar los correspondientes derivados del indol.

Reducción: Las reacciones de reducción pueden modificar el anillo del indol o las cadenas laterales.

Sustitución: Las reacciones de sustitución electrofílica pueden ocurrir en el anillo del indol.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y electrófilos como los halógenos para reacciones de sustitución. Las condiciones varían dependiendo de la reacción deseada, pero normalmente implican temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas .

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados del ácido indol-3-carboxílico, mientras que las reacciones de sustitución pueden introducir diversos grupos funcionales en el anillo del indol .

Aplicaciones Científicas De Investigación

Pharmacological Profile

DPT exhibits a complex pharmacological profile, primarily acting as a serotonin receptor agonist. It shows significant affinity for various serotonin receptors, particularly:

| Target | Affinity (K_i, nM) | Species |

|---|---|---|

| 5-HT_1A | 31.8–1,641 | Human |

| 5-HT_2A | 3.0–2,579 | Human |

| 5-HT_2B | 42 | Human |

| 5-HT_2C | 281–3,500 | Human |

| SERT (Serotonin Transporter) | 157 | Human |

These interactions suggest that DPT may have both hallucinogenic and therapeutic effects through modulation of serotonin pathways .

Psychotherapeutic Applications

DPT has been investigated for its potential in psychotherapeutic settings. Research indicates that compounds like DPT can induce profound alterations in consciousness, which may facilitate therapeutic processes. Several studies have highlighted its use in treating conditions such as:

- Depression : Initial findings suggest that psychedelics can lead to rapid improvements in depressive symptoms, with effects lasting several months after treatment .

- Anxiety Disorders : DPT has been explored as an adjunct to psychotherapy for patients with anxiety related to terminal illness, showing promise in alleviating existential distress .

- Substance Use Disorders : There is evidence supporting the use of psychedelics in treating addiction, with DPT being part of this exploration .

Safety and Side Effects

Despite its potential benefits, DPT is associated with various side effects, including:

- Nausea

- Increased heart rate

- Anxiety and panic

- Confusion or paranoia

These adverse effects underscore the necessity for controlled environments when administering DPT for therapeutic purposes .

Mecanismo De Acción

Dipropiltriptamina ejerce sus efectos principalmente a través de los receptores de serotonina, en particular el receptor 5-HT2A. Actúa como un agonista en estos receptores, lo que lleva a una alteración de la percepción sensorial, el estado de ánimo y la cognición. El compuesto también interactúa con otros receptores de serotonina, como el 5-HT1A, que modula sus efectos generales .

Comparación Con Compuestos Similares

Compuestos similares

- Dimetiltriptamina (DMT)

- Dietiltriptamina (DET)

- 5-Metoxi-N,N-diisopropiltriptamina (5-MeO-DIPT)

- Alfa-metiltriptamina (AMT)

Singularidad

Si bien la dipropiltriptamina comparte similitudes estructurales con otras triptaminas, sus cadenas laterales propílicas únicas confieren propiedades farmacológicas distintas. A diferencia de la dimetiltriptamina, que tiene una aparición rápida y una duración corta de acción, la dipropiltriptamina tiene una duración más larga y diferentes efectos psicoactivos. Su interacción con múltiples receptores de serotonina también la distingue de otras triptaminas .

Actividad Biológica

N,N-Dipropyltryptamine (DPT) is a synthetic tryptamine derivative known for its hallucinogenic properties. As a compound closely related to other psychedelics, such as N,N-Dimethyltryptamine (DMT), it has garnered interest for its potential therapeutic applications and neuropharmacological effects. This article reviews the biological activity of DPT, focusing on its pharmacodynamics, mechanisms of action, and relevant research findings.

DPT primarily acts as a serotonin receptor agonist, particularly at the 5-HT2A receptor, which is implicated in the modulation of mood, cognition, and perception. The following key points summarize its pharmacodynamics:

- Serotonin Receptor Interaction : DPT exhibits significant agonistic activity at both 5-HT1A and 5-HT2A receptors. Studies indicate that DPT can produce hallucinogenic effects through these pathways, similar to other psychedelics such as LSD and psilocybin .

- Dose-Dependent Effects : Research has demonstrated that DPT elicits a biphasic dose-response curve in animal models. This suggests varying effects at different dosage levels, which may include both stimulant and sedative properties depending on the concentration administered .

- Neurogenic Effects : Preliminary studies indicate that DPT may promote neurogenesis in specific brain regions, although this effect requires further exploration to establish its clinical relevance .

Case Studies and Clinical Applications

DPT has been explored in various therapeutic contexts, particularly in psychotherapeutic settings:

- Psychotherapy Adjunct : DPT has been utilized as an adjunct to psychotherapy, showing promise in treating conditions such as anxiety and depression. Its rapid onset and short duration make it a potentially effective tool in therapeutic settings .

- Research on Hallucinogenic Effects : A study involving rodent models demonstrated that DPT produced significant hallucinogenic effects comparable to those induced by other well-studied psychedelics. The study utilized head twitch assays to measure the response to DPT and found that its effects were significantly modulated by serotonin receptor antagonists .

Research Findings

The following table summarizes key research findings related to the biological activity of DPT:

Propiedades

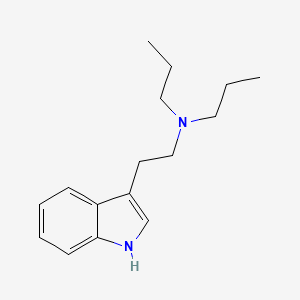

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-N-propylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2/c1-3-10-18(11-4-2)12-9-14-13-17-16-8-6-5-7-15(14)16/h5-8,13,17H,3-4,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOOQTIHIKDDPRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209847 | |

| Record name | N,N-Dipropyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61-52-9 | |

| Record name | N,N-Dipropyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipropyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dipropyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPROPYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7272VWU50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.